N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 213.68 g/mol. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and biological research. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a subject of interest in drug development and pharmacological studies .
N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride exhibits significant biological activity, primarily attributed to its interaction with various molecular targets in biological systems. Studies suggest that it may influence enzyme activity and receptor binding, which could lead to therapeutic effects. The fluorophenyl group is particularly important for enhancing binding affinity to biological targets, potentially leading to applications in treating neurological disorders or other conditions where modulation of specific pathways is beneficial .
The synthesis of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride typically involves several key steps:
N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride has several applications across different fields:
These applications highlight its versatility as a chemical entity in both research and practical applications .
Research into the interaction of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride with biological targets is crucial for understanding its mechanism of action. Studies focus on:
These interaction studies are essential for determining the compound's pharmacological profile and guiding future drug development efforts .
Several compounds share structural similarities with N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride | C11H12FN·HCl | Similar structure with a different fluorophenyl substitution; potential variations in biological activity. |
| N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amines | C11H12FN·HCl | Another positional isomer; may exhibit distinct pharmacological properties based on receptor interactions. |
| N-Ethyl-N-[2-fluorophenyl]propanamide | C12H14FN | Shares the fluorophenyl group but differs significantly in functional groups and potential applications. |
The uniqueness of N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amino hydrochloride lies in its specific stereochemistry and the positioning of the fluorine atom, which can significantly influence its reactivity and interaction with biological targets compared to these similar compounds .